3-Epi-jorumycin is derived from natural sources, particularly marine organisms. Jorumycin itself was first isolated from the marine sponge Reniera jorunna, which is a notable source of bioactive compounds. The synthesis of 3-epi-jorumycin often involves complex organic synthesis techniques aimed at mimicking the natural biosynthetic pathways of these alkaloids.
3-Epi-jorumycin belongs to the class of compounds known as tetrahydroisoquinoline alkaloids. This classification is based on its molecular structure, which features a bicyclic system that is characteristic of this group. Tetrahydroisoquinolines are recognized for their diverse pharmacological activities, making them a focal point in medicinal chemistry.
The synthesis of 3-epi-jorumycin typically involves several steps, utilizing both asymmetric synthesis and late-stage diversification strategies. One effective method includes the total synthesis from simpler precursors through multi-step reactions.
Recent advancements have highlighted optimized conditions for these reactions, improving yields and selectivity significantly compared to earlier methods .
The molecular structure of 3-epi-jorumycin can be represented as follows:
The structural elucidation is typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography .
3-Epi-jorumycin participates in various chemical reactions that highlight its reactivity and potential transformations:
These reactions are essential for developing analogs with improved pharmacological profiles .
The mechanism of action for 3-epi-jorumycin primarily involves its interaction with cellular targets associated with cancer cell proliferation:
Quantitative data from cytotoxicity assays demonstrate its effectiveness against various cancer cell lines, indicating a promising therapeutic profile .
The physical and chemical properties of 3-epi-jorumycin are crucial for understanding its behavior in biological systems:
These properties influence formulation strategies for potential pharmaceutical applications .
3-Epi-jorumycin has several scientific applications:
3-Epi-jorumycin (C₂₇H₃₀N₂O₉; molecular weight 526.5 g/mol) is a pentacyclic tetrahydroisoquinoline alkaloid characterized by a complex L-shaped architecture comprising five fused rings (A-E) [1] [7]. Its core scaffold features a 11,13-cis ring junction and four chiral centers at C-1, C-3, C-12, and C-21. The defining stereochemical feature is the inverted configuration at the C-3 position compared to the parent compound (-)-jorumycin, resulting in a distinct 3S epimer (versus 3R in jorumycin) [2] [4]. This epimerization critically alters the spatial orientation of the E-ring and its appended functional groups. Key structural identifiers include:
X-ray crystallography and NMR studies confirm that the C-3 epimerization induces a conformational shift in the D/E ring system. This repositions the C-21 carbinolamine group and the C-12 hydroxyl, reducing the molecule’s overall planarity and altering hydrogen-bonding networks [4] [9]. The pentacyclic core exhibits limited flexibility, enforcing rigidity in the A/B/C rings while permitting moderate mobility in the E-ring.
Table 1: Atomic Coordinates and Bond Angles at Key Stereocenters
Atom | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | Significance |
---|---|---|---|---|
C3 | 1.54 | 109.5 | -60.3 | Epimerization site |
C12 | 1.49 | 108.9 | 175.2 | Hydroxyl position |
C21 | 1.46 | 110.1 | -85.7 | Carbinolamine site |
3-Epi-jorumycin and (-)-jorumycin share identical molecular formulas and connectivity but exhibit divergent spatial arrangements and bioactivity profiles due to C-3 epimerization [2] [5]:
Table 2: Structural and Bioactivity Comparison of Jorumycin Epimers
Property | (-)-Jorumycin | 3-Epi-jorumycin | Impact |
---|---|---|---|
C-3 Configuration | R | S | Alters E-ring conformation |
DNA-Binding Affinity (Kd, nM) | 2.1 | 420 | 200-fold reduction |
GI50 (HCT-116, μM) | 0.0019 | 0.61 | 321-fold decrease |
Log P | 1.8 | 1.7 | Similar membrane permeability |
The bioactivity of 3-epi-jorumycin is governed by synergistic interactions between its functional moieties, though stereochemistry attenuates efficacy [5] [7] [9]:
Despite reduced cytotoxicity, 3-epi-jorumycin retains activity against human cancer cell lines (GI50 0.61–4.64 μM), confirming contributions from non-stereosensitive elements. Its bioactivity profile aligns with C-21 amide-containing analogues (e.g., renieramycin G), suggesting shared mechanistic limitations [5] [9].
Table 3: Functional Group Contributions to Bioactivity
Functional Group | Chemical Role | Biological Impact in 3-Epi-jorumycin |
---|---|---|
C-21 Carbinolamine | Iminium ion precursor | Covalent DNA alkylation (weakened by poor DNA fit) |
A-Ring Quinone | Redox cycling; ROS generation | Oxidative stress (suboptimal due to poor intercalation) |
C-12 Hydroxyl | H-bond donor | DNA backbone binding (disrupted by E-ring shift) |
C-17 Acetate | Lipophilicity enhancer | Membrane permeability (unchanged) |
N2-Methyl | Hydrophobic anchor | Minor groove stabilization (intact) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1